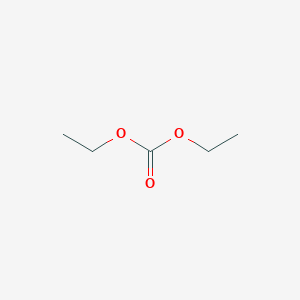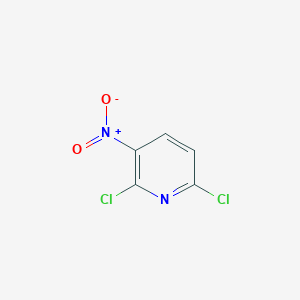
1,2-Dipalmitoil-rac-glicero-3-fosfoetanolamina
Descripción general
Descripción
Cisconazol es un compuesto químico con la fórmula molecular C19H15F3N2OS. Es conocido por sus propiedades antifúngicas y se utiliza en diversas aplicaciones médicas e industriales. El compuesto es parte de la clase de agentes antifúngicos azoles, que son conocidos por su capacidad para inhibir el crecimiento de hongos interfiriendo con la síntesis de ergosterol, un componente esencial de las membranas celulares de los hongos .
Aplicaciones Científicas De Investigación
Cisconazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como reactivo en la síntesis orgánica y como estándar en química analítica.
Biología: Se estudió por su actividad antifúngica y sus efectos sobre las membranas celulares fúngicas.
Medicina: Utilizado en el tratamiento de infecciones fúngicas, particularmente las causadas por especies de Candida.
Industria: Empleado en la formulación de recubrimientos y materiales antifúngicos.
Mecanismo De Acción
Cisconazol ejerce sus efectos antifúngicos inhibiendo la enzima lanosterol 14α-desmetilasa, que está involucrada en la biosíntesis de ergosterol. El ergosterol es un componente crucial de las membranas celulares fúngicas, y su inhibición conduce a un aumento de la permeabilidad de la membrana y finalmente a la muerte celular. Los objetivos moleculares de cisconazol incluyen la familia de enzimas citocromo P450, particularmente CYP51, que es responsable de la desmetilación de lanosterol .
Análisis Bioquímico
Biochemical Properties
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in various biochemical reactions, particularly those related to membrane dynamics. It interacts with several enzymes, proteins, and other biomolecules. For instance, it plays a role in membrane fusion and the formation of lipid rafts, which are microdomains within the cell membrane that organize the assembly of signaling molecules, influence membrane fluidity, and regulate neurotransmission . The compound’s interaction with membrane proteins can influence and regulate their activity, making it a valuable tool in the study of membrane protein structure and function .
Cellular Effects
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine affects various types of cells and cellular processes. It is known to influence cell signaling pathways, gene expression, and cellular metabolism. By integrating into liposomes, it mimics the lipid-rich surroundings of cellular membranes, thereby affecting the behavior of membrane-bound proteins and receptors . This compound can also impact the formation of lipid rafts, which play a critical role in cell signaling and membrane trafficking .
Molecular Mechanism
At the molecular level, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine exerts its effects through several mechanisms. It forms stable bilayers that simulate natural cell membranes, providing a model system for studying membrane dynamics . The compound’s interaction with membrane proteins can lead to changes in their conformation and activity, influencing various cellular processes. Additionally, it can affect the organization of lipid rafts, thereby modulating cell signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine can change over time. The compound is generally stable when stored at -20°C, but its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that it can maintain its structural integrity and functional properties over extended periods, making it a reliable tool for in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine vary with different dosages in animal models. At lower doses, it can effectively mimic natural cell membranes without causing significant toxicity . At higher doses, it may lead to adverse effects such as membrane disruption and cytotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes in experimental settings.
Metabolic Pathways
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s role in membrane dynamics also affects the distribution and turnover of lipids within cells, contributing to overall cellular homeostasis .
Transport and Distribution
Within cells and tissues, 1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its effects on membrane structure and function . The compound’s ability to integrate into lipid bilayers also influences its accumulation and distribution within cells .
Subcellular Localization
1,2-Dipalmitoyl-rac-glycero-3-phosphoethanolamine is localized to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . This subcellular localization is critical for its role in membrane dynamics and cellular signaling .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de cisconazol implica varios pasos, comenzando con la preparación de los compuestos intermedios clave. Un método común implica la reacción de cloruro de 2,4-diclorobencilo con 1H-1,2,4-triazol en presencia de una base como el hidróxido de sodio. Esta reacción produce 1-(2,4-diclorobencil)-1H-1,2,4-triazol, que luego se hace reaccionar con cloruro de 2,4-difluorobencilo en condiciones similares para producir cisconazol .
Métodos de Producción Industrial: La producción industrial de cisconazol típicamente involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como cristalización, filtración y secado para obtener el producto final en su forma pura. El uso de técnicas avanzadas como la cristalización con fluidos supercríticos puede mejorar la biodisponibilidad y la estabilidad del compuesto .
Análisis De Reacciones Químicas
Tipos de Reacciones: Cisconazol experimenta diversas reacciones químicas, que incluyen:
Oxidación: Cisconazol puede oxidarse para formar sulfoxidos y sulfonas.
Reducción: El compuesto se puede reducir a sus alcoholes y aminas correspondientes.
Sustitución: Cisconazol puede experimentar reacciones de sustitución nucleofílica, particularmente en las posiciones bencílicas.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Los nucleófilos como la azida de sodio y el cianuro de potasio se pueden utilizar en condiciones básicas.
Principales Productos Formados:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Alcoholes y aminas.
Sustitución: Azidas y nitrilos.
Comparación Con Compuestos Similares
Cisconazol es similar a otros agentes antifúngicos azoles como miconazol, isoconazol y econazol. Tiene propiedades únicas que lo distinguen de estos compuestos:
Miconazol: Mecanismo de acción similar pero estructura molecular y espectro de actividad diferentes.
Isoconazol: Actividad antifúngica comparable pero diferentes propiedades farmacocinéticas.
Econazol: Usos terapéuticos similares pero diferentes perfiles de estabilidad química y solubilidad .
Lista de Compuestos Similares:
- Miconazol
- Isoconazol
- Econazol
- Tioconazol
La combinación única de estabilidad química, solubilidad y actividad antifúngica de Cisconazol lo convierte en un compuesto valioso en aplicaciones médicas e industriales.
Propiedades
IUPAC Name |
[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H74NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(39)43-33-35(34-45-47(41,42)44-32-31-38)46-37(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34,38H2,1-2H3,(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKDGVPOSSLUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H74NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016031 | |
| Record name | Dipalmitoyl cephalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5681-36-7 | |
| Record name | Dipalmitoylphosphatidylethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5681-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dipalmitoylcephaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005681367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dipalmitoyl cephalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301016031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-1-[[[(2-aminoethoxy)hydroxyphosphinoyl]oxy]methyl]ethane-1,2-diyl bishexadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.675 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAC-1,2-DIPALMITOYLGLYCERO-3-PHOSPHOETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYA85H5S0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)











